molecular formula C17H17ClN2O5 B11546511 4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol

4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol

Cat. No.: B11546511
M. Wt: 364.8 g/mol
InChI Key: HJGKAHSFITYKTP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common synthetic route includes the condensation of 4-chloro-2-hydroxybenzaldehyde with 3,4-dimethoxyaniline under acidic conditions to form the imine intermediate. This intermediate is then subjected to nitration to introduce the nitro group at the 6-position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C17H17ClN2O5/c1-9-12(17(21)16(20(22)23)10(2)15(9)18)8-19-11-5-6-13(24-3)14(7-11)25-4/h5-8,21H,1-4H3

InChI Key

HJGKAHSFITYKTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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